molecular formula C10H14N2O B8365505 3-Amino-2-benzyl-propionamide

3-Amino-2-benzyl-propionamide

Cat. No. B8365505
M. Wt: 178.23 g/mol
InChI Key: DHCAKDKLAGTYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06818655B2

Procedure details

A solution of (E)-2cyano-3-phenyl-acrylamide (0.50 g, 2.91 mmol) was dissolved in ethanol (25 mL). Concentrated HCl (1 mL) was added, followed by 10% degussa palladium on carbon (1.0 g). The mixture was subjected to hydrogenation conditions (55 psi) for 24 hours. It was filtered through Celite and concentrated to give the product (0.62 g, 100%) as a white solid. [M+H]+ 179.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1](/[C:3](=[CH:7]\[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)/[C:4]([NH2:6])=[O:5])#[N:2].Cl>C(O)C.[Pd]>[NH2:2][CH2:1][CH:3]([CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:4]([NH2:6])=[O:5]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(#N)/C(/C(=O)N)=C\C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NCC(C(=O)N)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 119.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.